

Unveiling the Target: A Technical Guide to the Biological Identification of AZ-33

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Compound of Interest

Compound Name: AZ-33

Cat. No.: B605726

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.^{[1][2][3]} This technical guide provides an in-depth overview of the biological target identification of **AZ-33**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of oncology, metabolism, and drug discovery in understanding the mechanism and potential applications of this compound.

Quantitative Data Summary

The inhibitory activity of **AZ-33** against its primary biological target, LDHA, has been characterized by several key quantitative metrics. These values are crucial for assessing the potency and selectivity of the compound.

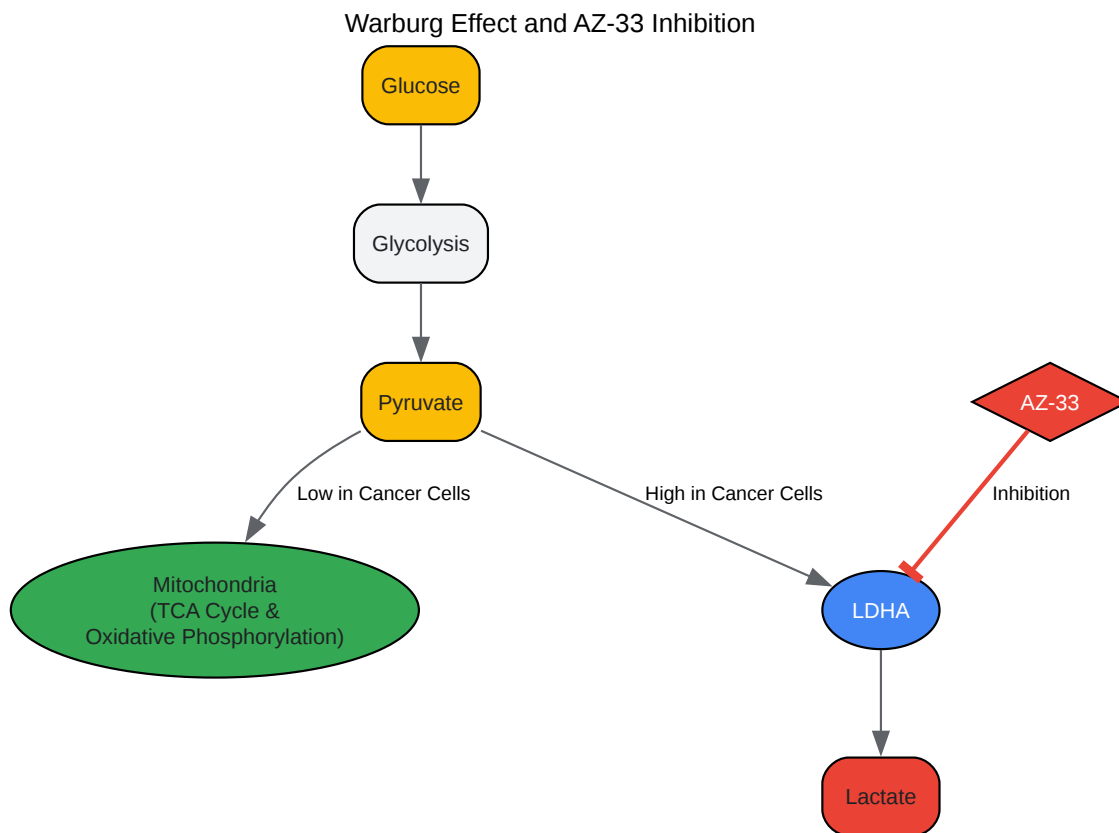
Parameter	Value	Description	Reference
IC50 (LDHA)	0.5 μ M	The half maximal inhibitory concentration against Lactate Dehydrogenase A.[1][2][3]	[4][5]
Kd	0.093 μ M	The equilibrium dissociation constant, indicating the binding affinity of AZ-33 to LDHA.[1]	[1]
IC50 (LDHB)	3.6 μ M	The half maximal inhibitory concentration against Lactate Dehydrogenase B, demonstrating selectivity for the A isoform.	[6]
Cytotoxicity (HeLa cells)	>500 μ M	The concentration at which AZ-33 induces cytotoxic effects in HeLa cervical cancer cells, indicating low direct cytotoxicity.[6][7]	[6][7]

Mechanism of Action: Targeting the Warburg Effect

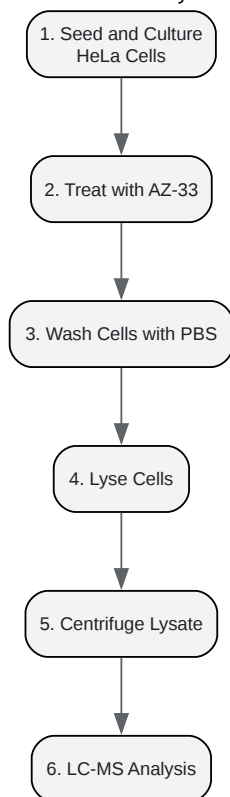
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the "Warburg Effect." [4][8] This metabolic reprogramming leads to increased glucose uptake and the conversion of pyruvate to lactate, even in the presence of oxygen. [8] LDHA is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate. [1]

By inhibiting LDHA, **AZ-33** disrupts this critical metabolic pathway in cancer cells. This inhibition is expected to lead to a decrease in lactate production and a potential shift towards mitochondrial respiration, thereby impacting the energy supply and creating a metabolic vulnerability in cancer cells.

Below is a diagram illustrating the central role of LDHA in the Warburg effect and the point of intervention for **AZ-33**.



AZ-33 Cell Permeability Workflow



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